

Technical Support Center: Reducing Lysate Viscosity After Lysozyme C Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues of high lysate viscosity following **Lysozyme C** treatment of bacterial cells.

Frequently Asked Questions (FAQs)

Q1: Why does my bacterial lysate become highly viscous after **Lysozyme C** treatment?

When bacterial cells are treated with **Lysozyme C**, the enzyme breaks down the peptidoglycan layer of the cell wall.^{[1][2]} This leads to cell lysis and the release of intracellular contents, including large molecules of genomic DNA.^{[1][3]} These long DNA strands entangle, creating a thick, gel-like consistency in the lysate, which is the primary cause of high viscosity.^{[1][4]} This increased viscosity can significantly hinder subsequent downstream processing steps like centrifugation, filtration, and chromatography.^[1]

Q2: What are the most common methods to reduce lysate viscosity?

The most common and effective methods to reduce lysate viscosity involve either enzymatic degradation or mechanical shearing of the released DNA.

- **Enzymatic Methods:** Treating the lysate with a nuclease, such as DNase I, is a widely used approach.^{[1][5]} Nucleases enzymatically cleave the long DNA strands into smaller fragments, thereby reducing the overall viscosity.^[1] Salt-Active Nucleases (SANs) are also highly effective and can be used in lysis buffers with varying salt concentrations.^{[1][6]}

- **Mechanical Methods:** These methods physically break the DNA strands. Common techniques include sonication, syringe shearing, and using a French press.[\[1\]](#)[\[7\]](#) Sonication uses high-frequency sound waves to create shear forces, while a French press forces the lysate through a narrow valve under high pressure.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Q3: Are there alternatives to DNase I for enzymatic viscosity reduction?

Yes, besides DNase I, other nucleases can be used. Salt-Active Nucleases (SANs) are a good alternative, especially when the lysis buffer contains high salt concentrations that might inhibit other nucleases.[\[1\]](#)[\[6\]](#) Micrococcal Nuclease is another option that can degrade both DNA and RNA.[\[1\]](#)

Q4: Can I prevent the lysate from becoming viscous in the first place?

While it's difficult to completely prevent the release of DNA during lysis, using a French press for cell disruption can simultaneously lyse the cells and shear the genomic DNA, thus preventing the initial build-up of high viscosity.[\[1\]](#)[\[8\]](#)

Q5: How does the salt concentration in my lysis buffer affect viscosity and nuclease activity?

Salt concentration can have a significant impact. High salt concentrations can help dissociate proteins from nucleic acids.[\[1\]](#) However, the activity of different nucleases varies with salt concentration. For example, Salt-Active Nucleases (SANs) are designed to function in a range of salt conditions, but the required enzyme concentration may change.[\[1\]](#)[\[6\]](#) Conversely, very high salt concentrations can inhibit the activity of other nucleases like DNase I.[\[1\]](#)

Q6: How can I determine if my viscosity reduction treatment was successful?

A simple qualitative assessment is to observe the lysate's consistency. A successful treatment will result in a noticeable decrease in viscosity, with the lysate becoming more fluid and less "stringy". For a quantitative measure, you can assess the purity of your final protein sample using UV-Vis spectrophotometry. A high A260/A280 ratio in a purified protein sample indicates significant nucleic acid contamination, suggesting that the viscosity reduction step may not have been fully effective.[\[1\]](#)

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to reduce lysate viscosity.

Problem	Possible Cause(s)	Recommended Solution(s)
High Lysate Viscosity Persists After Nuclease Treatment	<p>1. Inactive Nuclease: The nuclease may be inactive due to improper storage or handling. 2. Missing Cofactors: Nucleases like DNase I require divalent cations (e.g., Mg^{2+}, Ca^{2+}) for activity.[1][9] 3. Presence of Inhibitors: Chelating agents like EDTA in the lysis buffer can sequester the necessary cofactors, inhibiting nuclease activity.[1] 4. Suboptimal Conditions: Incorrect pH or temperature can reduce enzyme efficiency.[1] 5. Insufficient Enzyme Concentration: The amount of nuclease may be too low for the quantity of DNA present.[1]</p>	<p>1. Use a fresh aliquot of nuclease. 2. Supplement the lysis buffer with 1-10 mM $MgCl_2$ or $CaCl_2$. [1] 3. If EDTA is necessary, consider using a Salt-Active Nuclease that is not inhibited by it. Alternatively, perform a buffer exchange before adding the nuclease.[1] 4. Ensure the lysis buffer pH is within the optimal range for the nuclease (typically around neutral pH for DNase I) and incubate at the recommended temperature (e.g., 37°C for DNase I).[1] 5. Increase the concentration of the nuclease. Optimization may be required for your specific cell density.[1]</p>
Protein of Interest is Degraded	<p>1. Protease Activity: Endogenous proteases released during cell lysis can degrade the target protein. 2. Over-sonication: Excessive sonication can generate heat, leading to protein denaturation and degradation.[10]</p>	<p>1. Add a protease inhibitor cocktail to the lysis buffer.[2] 2. Perform all lysis and viscosity reduction steps on ice. When sonicating, use short bursts with cooling periods in between to prevent overheating.[1][10]</p>

Low Yield of Soluble Protein	1. Incomplete Lysis: The cells may not have been fully lysed, resulting in a lower release of the target protein. 2. Protein Precipitation: Changes in the lysate environment during viscosity reduction could cause the target protein to precipitate.	1. Ensure complete cell lysis by monitoring the turbidity of the suspension or by microscopic examination. 2. Optimize the buffer composition, including pH and salt concentration, to maintain protein solubility.
Increased Back-Pressure on Chromatography Column	1. Residual High Viscosity: The lysate may still be too viscous for efficient column loading. 2. Precipitated Nucleic Acids or Proteins: Incomplete degradation of DNA or protein precipitation can lead to column clogging. ^[1]	1. Ensure viscosity is fully reduced before loading. If necessary, dilute the sample. ^[1] 2. Centrifuge the lysate at a higher speed or for a longer duration to pellet any precipitates. Filter the lysate through a 0.22 or 0.45 µm filter before applying it to the column. ^[1]

Data Presentation

The following table summarizes recommended starting concentrations and conditions for common enzymatic methods used to reduce lysate viscosity. These are general guidelines, and optimization for specific experimental conditions is often necessary.

Enzyme	Recommended Concentration	Required Cofactors / Conditions
DNase I	10-100 U/mL or 25-50 µg/mL ^{[4][5]}	1-10 mM MgCl ₂ and/or CaCl ₂ ^[1]
Salt-Active Nuclease (SAN)	25 U/mL (in 0.5 M NaCl) to 250 U/mL (in 0 M NaCl) ^{[1][6]}	Activity is dependent on salt concentration ^{[1][6]}
Micrococcal Nuclease	200-2000 U/mL ^[4]	1 mM CaCl ₂ ^[4]

Experimental Protocols

Protocol 1: Viscosity Reduction using DNase I

- **Cell Lysis:** Resuspend the bacterial cell pellet in an appropriate lysis buffer containing **Lysozyme C**. Incubate under optimal conditions to achieve cell lysis. The lysate will become viscous.
- **Cofactor Addition:** Add MgCl_2 to a final concentration of 1-10 mM.
- **DNase I Addition:** Add DNase I to a final concentration of 10-100 U/mL (or 25-50 $\mu\text{g/mL}$).[\[4\]](#)
[\[5\]](#)
- **Incubation:** Incubate the lysate at 37°C for 10-15 minutes, or at room temperature for 20-30 minutes, with occasional gentle mixing, until the viscosity is visibly reduced.[\[1\]](#)
- **Clarification:** Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
- **Supernatant Collection:** Carefully transfer the clear supernatant containing the soluble proteins to a new tube for downstream applications.

Protocol 2: Viscosity Reduction by Sonication

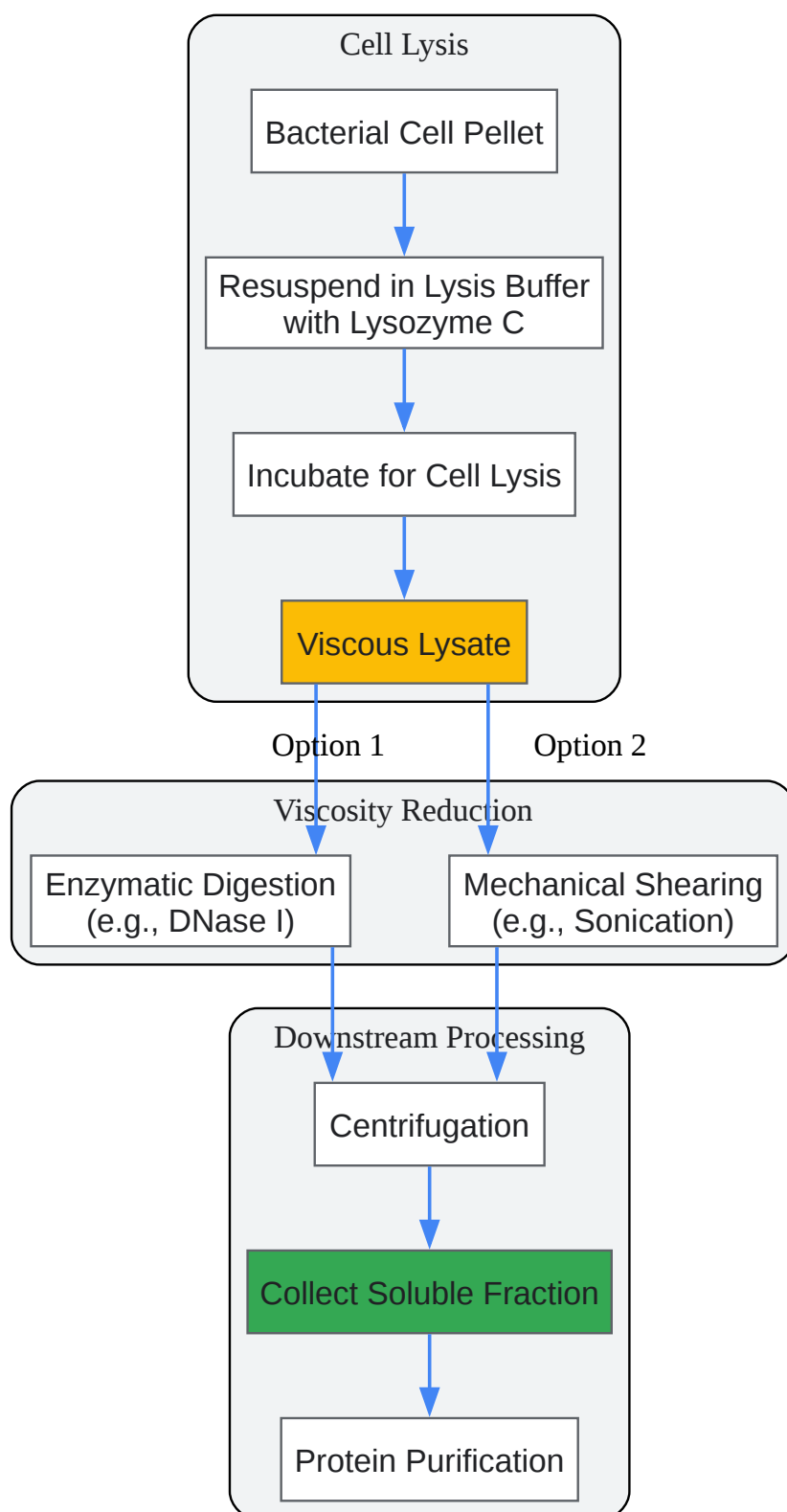
- **Cell Lysis:** Perform cell lysis as described in Protocol 1, step 1.
- **Sample Preparation:** Place the tube containing the viscous lysate in an ice-water bath to maintain a low temperature throughout the procedure.
- **Sonication:** Sonicate the sample using a probe sonicator. Use short pulses of 10-20 seconds at high intensity, followed by cooling periods of at least 30 seconds to prevent overheating.
[\[10\]](#)
- **Monitoring:** Repeat the sonication cycles until the lysate loses its viscosity. Avoid frothing, as this can cause protein denaturation.
- **Clarification:** Centrifuge the sonicated lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C.

- Supernatant Collection: Collect the clear supernatant for further processing.

Protocol 3: Viscosity Reduction by Syringe Shearing

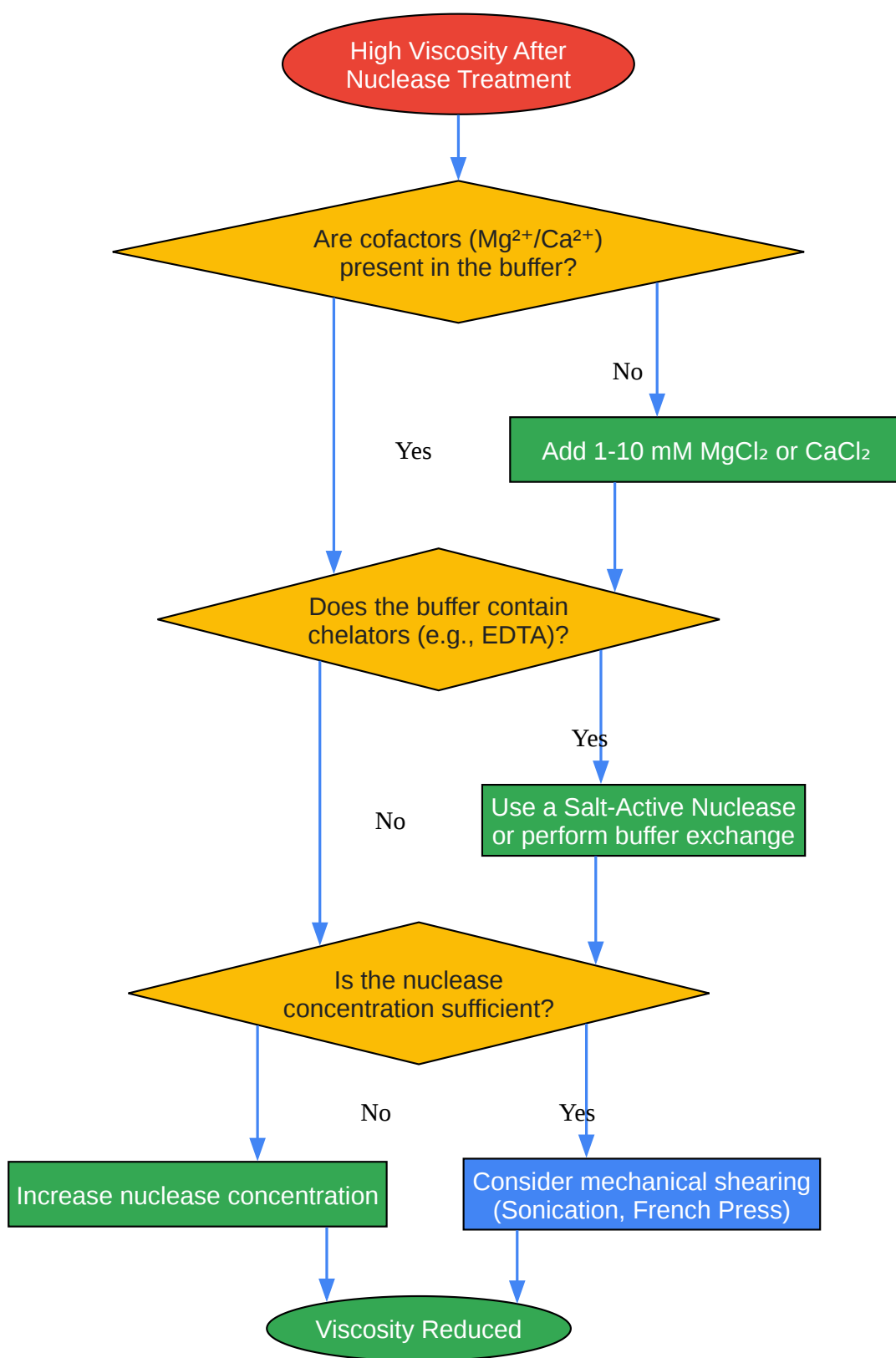
- Cell Lysis: Following cell lysis with **Lysozyme C**, draw the viscous lysate into a syringe fitted with a narrow-gauge needle (e.g., 21-25 gauge).
- Shearing: Gently and repeatedly pass the lysate through the needle by expelling it back into the original tube and drawing it up again. Perform this for 5-10 cycles.
- Clarification: Centrifuge the sheared lysate to pellet cell debris.
- Supernatant Collection: Collect the cleared supernatant.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for reducing lysate viscosity.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for persistent high lysate viscosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 7. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Lysate Viscosity After Lysozyme C Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576136#reducing-lysate-viscosity-after-lysozyme-c-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com